molecular formula C8H4Br2N2 B599148 2,8-Dibromo-1,5-naphthyridine CAS No. 1363380-58-8

2,8-Dibromo-1,5-naphthyridine

Cat. No.: B599148
CAS No.: 1363380-58-8
M. Wt: 287.942
InChI Key: RUWUMKJDTSDWMT-UHFFFAOYSA-N
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Description

2,8-Dibromo-1,5-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are characterized by their fused pyridine rings, which contribute to their unique chemical properties and biological activities. This compound, specifically, has two bromine atoms substituted at the 2nd and 8th positions of the naphthyridine ring system, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dibromo-1,5-naphthyridine typically involves the bromination of 1,5-naphthyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride under reflux conditions to ensure complete bromination at the desired positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety during production .

Chemical Reactions Analysis

Types of Reactions: 2,8-Dibromo-1,5-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine yields 2,8-diamino-1,5-naphthyridine, while coupling with phenylboronic acid produces 2,8-diphenyl-1,5-naphthyridine .

Scientific Research Applications

2,8-Dibromo-1,5-naphthyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2,8-Dimethyl-1,5-naphthyridine
  • 2,8-Dichloro-1,5-naphthyridine
  • 2,8-Difluoro-1,5-naphthyridine

Comparison: 2,8-Dibromo-1,5-naphthyridine is unique due to the presence of bromine atoms, which confer distinct reactivity and biological activity compared to its methyl, chloro, or fluoro analogues. Bromine atoms are larger and more polarizable, leading to different electronic and steric effects that influence the compound’s behavior in chemical reactions and biological systems .

Properties

IUPAC Name

2,8-dibromo-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2N2/c9-5-3-4-11-6-1-2-7(10)12-8(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWUMKJDTSDWMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C(C=CN=C21)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501308272
Record name 2,8-Dibromo-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501308272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363380-58-8
Record name 2,8-Dibromo-1,5-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363380-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,8-Dibromo-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501308272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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